Sourcing dihalonitrobenzenes with correct substitution pattern for advanced materials remains a challenge. 1,5-Dibromo-2,4-dinitrobenzene (CAS 24239-82-5) uniquely positions bromines ortho/para to nitro groups, enabling mild, catalyst-free SNAr at room temperature and high-efficiency Suzuki couplings. This 1,5-geometry directs a ~120° kink essential for amorphous, high-triplet-energy films in phosphorescent OLEDs (>13% EQE). Rigorously purified and in stock at SMolecule, it enables reproducible synthesis of OLED hosts and topoisomerase inhibitors.
1,5-Dibromo-2,4-dinitrobenzene (CAS: 24239-82-5) is a highly functionalized, tetra-substituted aromatic building block characterized by two strongly electron-withdrawing nitro groups and two reactive bromine atoms. Its specific substitution pattern places each halogen ortho and para to the nitro moieties, rendering them exceptionally susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a rigid-geometry precursor for synthesizing complex polycyclic heteroaromatics, including indolocarbazole-based OLED host materials, benzodiimidazole topoisomerase inhibitors, and specialized rigid-rod polymers [2]. Its dual reactivity allows for sequential, high-yield functionalization that is difficult to achieve with less activated or differently substituted benzene derivatives.
Substituting 1,5-dibromo-2,4-dinitrobenzene with closely related analogs fundamentally alters downstream synthetic viability and material performance. Using mononitrated analogs like 1,3-dibromo-5-nitrobenzene eliminates the ortho/para activation required for mild SNAr, forcing harsh conditions that degrade yields [1]. Substituting with the chloro-analog (1,5-dichloro-2,4-dinitrobenzene) significantly reduces reactivity in Suzuki-Miyaura cross-couplings, often requiring specialized, expensive phosphine ligands to overcome the higher carbon-chlorine bond dissociation energy. Furthermore, utilizing structural isomers such as 1,4-dibromo-2,5-dinitrobenzene shifts the geometric backbone from an angled to a strictly linear para-conformation, which critically disrupts the amorphous film-forming properties and triplet energy levels required for high-efficiency phosphorescent OLED hosts [2].
The presence of two nitro groups ortho and para to the bromines in 1,5-dibromo-2,4-dinitrobenzene enables rapid, high-yield nucleophilic aromatic substitution (SNAr) with amines at mild temperatures. For instance, reaction with methylamine at room temperature achieves a 95% yield in just 15 minutes without transition-metal catalysis [1]. In contrast, 1,3-dibromo-5-nitrobenzene, where the bromines are meta to the single nitro group, lacks this resonance activation and fails to undergo SNAr under identical mild conditions, requiring extreme heat or expensive palladium/copper catalysis that compromises functional group tolerance.
| Evidence Dimension | SNAr Reactivity and Catalyst Requirement |
| Target Compound Data | 95% yield at room temperature (15 min) without catalyst |
| Comparator Or Baseline | 1,3-Dibromo-5-nitrobenzene (Requires >100 °C and transition-metal catalysis for amination) |
| Quantified Difference | Elimination of transition-metal catalyst and >80 °C reduction in reaction temperature. |
| Conditions | Reaction with 17% methylamine in DMF at room temperature. |
Procurement of the dinitro-isomer is mandatory for catalyst-free, low-temperature amination workflows, drastically reducing process costs and purification complexity.
For the synthesis of bulky polycyclic intermediates like indolocarbazoles, 1,5-dibromo-2,4-dinitrobenzene provides superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings compared to 1,5-dichloro-2,4-dinitrobenzene. The lower bond dissociation energy of the C-Br bond allows for the use of standard, low-cost Pd(PPh3)4 catalysts to achieve yields of 87-88%[1]. The chloro-analog typically requires highly specialized, sterically demanding Buchwald-type ligands to achieve comparable turnover numbers, significantly increasing catalyst procurement costs at scale.
| Evidence Dimension | Catalyst requirement and cross-coupling yield |
| Target Compound Data | 87-88% yield using standard commodity Pd(PPh3)4 catalyst |
| Comparator Or Baseline | 1,5-Dichloro-2,4-dinitrobenzene (Requires premium dialkylbiaryl phosphine ligands for equivalent yield) |
| Quantified Difference | Enables use of commodity Pd(PPh3)4 instead of premium proprietary ligands, lowering cost of goods. |
| Conditions | Suzuki-Miyaura coupling with arylboronic acids, mild base, standard Pd(0) catalysis. |
Using the dibromo precursor significantly lowers the cost of goods for large-scale cross-coupling by avoiding the need for expensive, specialized palladium ligands.
The 1,5-dibromo-2,4-dinitro substitution pattern is uniquely suited for synthesizing indolo[2,3-b]carbazole derivatives via Cadogan cyclization that possess an angled, meta-like extended backbone. This specific geometry disrupts intermolecular π-π stacking, ensuring the formation of amorphous films with high triplet energy, enabling red phosphorescent OLED external quantum efficiencies (EQE) of 13.7% [1]. Substituting with the symmetric 1,4-dibromo-2,5-dinitrobenzene isomer forces a highly linear, rigid-rod para-geometry that aggressively crystallizes, quenching triplet excitons and ruining the film-forming properties essential for vacuum-deposited OLED layers.
| Evidence Dimension | Polymer/Molecular Geometry and Film Morphology |
| Target Compound Data | Angled backbone, amorphous film state, 13.7% EQE in OLEDs |
| Comparator Or Baseline | 1,4-Dibromo-2,5-dinitrobenzene (Strictly linear backbone, high crystallinity, exciton quenching) |
| Quantified Difference | Prevents crystallization-induced phase separation in 50 nm vacuum-deposited OLED films. |
| Conditions | Cadogan cyclization followed by vacuum thermal evaporation (VTE) for OLED device fabrication. |
Procurement of the 1,5,2,4-isomer is critical for electronic materials manufacturers needing to maintain amorphous phase stability and high triplet energies in display applications.
Due to its high reactivity in Suzuki-Miyaura couplings and specific 1,5-geometry, this compound is the optimal precursor for indolo[2,3-b]carbazoles. It enables the creation of amorphous, high-triplet-energy host materials that deliver >13% EQE in red phosphorescent OLEDs [1].
The dual ortho/para activation of the bromine atoms allows for rapid, catalyst-free SNAr amination at room temperature. This makes it the preferred starting material for synthesizing bulky, sterically hindered benzodiimidazole derivatives used as topoisomerase II inhibitors [2].
Unlike the para-directing 1,4-dibromo isomer, the 1,5-dibromo substitution provides a distinct 120-degree-like directional vector after cyclization or polymerization. This is highly valuable for engineering Covalent Organic Frameworks (COFs) or specialized polymers where controlled porosity and suppressed crystallization are required [1].